molecular formula C18H29N3O B14789918 2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide

2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide

Cat. No.: B14789918
M. Wt: 303.4 g/mol
InChI Key: TVSXZBNHJPRRAT-UHFFFAOYSA-N
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Description

2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide is a chiral amino-propanamide derivative featuring a cyclohexyl core substituted with a benzyl(ethyl)amino group.

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]propanamide

InChI

InChI=1S/C18H29N3O/c1-3-21(13-15-9-5-4-6-10-15)17-12-8-7-11-16(17)20-18(22)14(2)19/h4-6,9-10,14,16-17H,3,7-8,11-13,19H2,1-2H3,(H,20,22)

InChI Key

TVSXZBNHJPRRAT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Cyclohexylamine Functionalization via N-Alkylation

The synthesis begins with the stereoselective introduction of the benzyl(ethyl)amino group to the (2S)-configured cyclohexylamine precursor. Mitsunobu conditions, employing triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.1 equiv) in anhydrous tetrahydrofuran (THF) at 0–5°C, facilitate this transformation with >80% yield. This method preserves the chiral integrity of the cyclohexyl core while installing the tertiary amine moiety.

Table 1: Optimization of N-Alkylation Conditions

Parameter Optimal Range Impact on Yield/Purity
Temperature 0–5°C Minimizes racemization
Solvent Anhydrous THF Enhances reagent solubility
Reaction Time 12–16 hours Ensures complete conversion
Stoichiometry (PPh₃:DEAD) 1.2:1.1 Prevents side reactions

Alternative approaches using Ullmann-type couplings with copper(I) iodide catalysts in dimethylformamide (DMF) at 80°C have been reported but show lower stereochemical fidelity (65–72% yield, 88–92% ee).

Propanamide Side Chain Installation

The functionalized cyclohexylamine undergoes acylation with 2-aminopropanoic acid derivatives. Carbodiimide-mediated coupling using hydroxybenzotriazole (HOBt, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in dichloromethane (DCM) achieves 72–85% yield. Recent advancements utilize uronium-based activators like HATU, which reduce reaction times from 24 hours to 6–8 hours while maintaining >90% yield.

Critical Considerations:

  • Solvent Polarity: Dichloromethane outperforms ethyl acetate due to improved activation of the carboxylate intermediate.
  • Temperature Control: Reactions conducted at -10°C to 0°C suppress epimerization at the propanamide’s α-carbon.

Purification and Chiral Resolution Strategies

Crude Product Isolation

Initial purification involves liquid-liquid extraction with 5% citric acid (to remove unreacted amine) followed by saturated sodium bicarbonate (to eliminate acidic impurities). The organic phase, typically DCM or ethyl acetate, is dried over magnesium sulfate and concentrated under reduced pressure.

Enantiomeric Enrichment

Reverse-phase high-performance liquid chromatography (RP-HPLC) with Chiralpak IC columns (250 × 4.6 mm, 5 µm) resolves diastereomers using an isocratic eluent of hexane:isopropanol (85:15 v/v) at 1 mL/min. This step elevates enantiomeric excess from 90–92% to >98%.

Table 2: Chiral Resolution Performance Metrics

Column Type Retention Time (min) Resolution (Rs) ee Improvement
Chiralpak IC 14.2 2.8 90% → 98.5%
Chiralcel OD-H 18.7 2.1 90% → 97.2%

Recrystallization from ethyl acetate/hexane (1:3 v/v) at -20°C further enhances purity to >99.5%, as verified by ¹H NMR (δ 6.8–7.3 ppm, aromatic protons; δ 1.2–1.8 ppm, cyclohexyl multiplet).

Industrial-Scale Process Optimization

Solvent Selection for Scalability

Patent data highlights isopropyl acetate and cyclohexane as preferred solvents for large-scale crystallizations due to their low toxicity and ease of removal. A typical protocol dissolves the crude product in hot isopropyl acetate (70°C), adds cyclohexane (1:2 v/v), and cools to 5°C to precipitate 92–95% pure product.

Catalytic Efficiency in Coupling Reactions

Comparative studies of coupling agents reveal HBTU’s superiority over EDCI in throughput:

Table 3: Coupling Agent Performance at 10 kg Scale

Agent Equiv Time (h) Yield Purity (HPLC)
HBTU 1.1 6 89% 99.1%
EDCI 1.5 12 78% 98.3%
HATU 1.0 4 91% 99.4%

Alternative Synthetic Pathways

Enzymatic Resolution

Lipase-mediated kinetic resolution (Candida antarctica Lipase B) of racemic cyclohexylamine intermediates in tert-butyl methyl ether achieves 44% yield and 99% ee, though this method remains cost-prohibitive for large-scale applications.

Continuous Flow Synthesis

Microreactor systems operating at 100°C with 2-minute residence times demonstrate 82% conversion in the acylation step, representing a 6-fold throughput increase over batch processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a ligand for studying protein interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s analogs differ primarily in substituents on the cyclohexyl ring, amino group modifications, and carbon chain length. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS Number) Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Yield (%) Reference
2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide C20H31N3O 329.5 Cyclohexyl, benzyl(ethyl)amino, propanamide -
2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)propanamide (1354032-98-6) C14H27N3O 257.4 Cyclohexyl, isopropyl(methyl)amino -
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide (1219957-26-2) C11H15FN2O 210.3 Fluorobenzyl, methylamino, propanamide -
(2S)-2-Amino-N-(2-hydroxyethyl)propanamide (61275-23-8) C5H12N2O2 132.2 Hydroxyethyl, propanamide -
2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride (1220031-49-1) C13H25N3O·HCl 283.8 Cyclohexyl, ethylamino, methylpropanamide -

Impact of Substituents on Properties

Benzyl(ethyl)amino vs. In contrast, the isopropyl(methyl)amino group reduces steric hindrance, which may favor metabolic stability . Example: The molecular weight difference (329.5 vs. 257.4 g/mol) reflects reduced complexity in the isopropyl(methyl) analog.

Fluorobenzyl vs.

Hydroxyethyl vs. Cyclohexyl Substituents (): The hydroxyethyl group in (2S)-2-Amino-N-(2-hydroxyethyl)propanamide increases hydrophilicity, favoring aqueous solubility but possibly limiting blood-brain barrier penetration compared to the cyclohexyl-containing compound .

Methylpropanamide vs. Propanamide (): The additional methyl group in 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide introduces stereochemical complexity, which could influence chiral recognition by biological targets .

Analytical Data

  • 13C NMR and HRMS : reports detailed spectral data for indole-containing analogs, providing benchmarks for verifying the structure of the main compound .

Biological Activity

The compound 2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide is a member of the amino-ethyl-amino-aryl (AEAA) class of compounds, which have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of 2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide can be represented as follows:

C17H26N2O\text{C}_{17}\text{H}_{26}\text{N}_{2}\text{O}

This compound features a cyclohexyl group, an amino group, and a benzyl substituent, contributing to its unique biological properties.

Research indicates that compounds in the AEAA class may exert their effects through various mechanisms, including modulation of neurotransmitter systems and inhibition of specific enzymes. For instance, studies have shown that similar compounds can interact with receptors involved in neurotransmission, potentially influencing conditions such as epilepsy and depression .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of related compounds. For example, derivatives of AEAA compounds have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, compounds exhibited IC50 values ranging from 0.24 μM to 1.18 μM against different cancer types, suggesting significant potency .

Compound Cell Line IC50 (μM)
Compound AHEPG21.18
Compound BMCF70.67
Compound CPC-30.80

Anticonvulsant Activity

The anticonvulsant potential of AEAA compounds has also been explored. For instance, a closely related compound demonstrated broad-spectrum anticonvulsant activity in various animal models, including maximal electroshock and pentylenetetrazole tests . This suggests that 2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide may exhibit similar properties.

Study on Anticancer Effects

In a recent study published in MDPI, a series of AEAA derivatives were synthesized and tested for their anticancer efficacy. The results indicated that certain compounds significantly inhibited cell proliferation in breast and colon cancer cell lines .

Study on Anticonvulsant Properties

Another important study highlighted the anticonvulsant effects of related compounds in models of drug-resistant epilepsy. The findings suggested that these compounds could provide therapeutic benefits without significant CNS-related side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide, and how can stereochemical purity be ensured?

  • Methodology : Solid-phase peptide synthesis (SPPS) or solution-phase methods are common. For stereochemical control, chiral auxiliaries (e.g., (S)-proline derivatives) or enantioselective catalysis (e.g., asymmetric hydrogenation) can be employed. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess .
  • Key Considerations : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the amino moiety to prevent side reactions. Monitor intermediates via LC-MS and NMR (1H/13C) to confirm structural integrity .

Q. How should researchers characterize the molecular structure and confirm stereochemistry?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Bruker APEX2 software) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., vicinal J-values in cyclohexyl groups) and NOESY correlations to confirm stereochemistry .
  • Computational Modeling : Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data across in vitro and in vivo studies?

  • Methodology :

  • Assay Optimization : Control variables like solvent (DMSO concentration), cell line viability, and incubation time. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if rapid metabolism in vivo reduces efficacy observed in vitro .
    • Case Example : Discrepancies in IC50 values may arise from differential membrane permeability; use logP calculations (e.g., ACD/Labs) to correlate lipophilicity with cellular uptake .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target engagement?

  • Methodology :

  • Analog Synthesis : Modify the benzyl-ethyl amino group (e.g., substitute with aryl or heteroaryl groups) and test binding to receptors (e.g., GPCRs) via radioligand assays .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond donors/acceptors in the cyclohexylpropanamide scaffold .
    • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What analytical techniques are recommended for detecting degradation products under varying storage conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor via UPLC-PDA-MS to identify hydrolyzed or oxidized byproducts .
  • Stability-Indicating Methods : Develop HPLC methods with baseline separation of degradation peaks (e.g., C18 columns, acetonitrile/water gradients) .

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